BenchChemオンラインストアへようこそ!

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide

HIV-1 reverse transcriptase indolyl aryl sulfone scaffold morphing

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide (CAS 918493-44-4) is a synthetic indole derivative belonging to the indolyl aryl sulfone (IAS) class, a scaffold historically associated with HIV-1 non-nucleoside reverse transcriptase inhibition. The compound features a 5-chloroindole core bearing a benzenesulfonyl group at position 3 and an isonicotinamide (pyridine-4-carboxamide) moiety at position Its molecular formula is C20H14ClN3O3S with a molecular weight of 411.86 g/mol.

Molecular Formula C20H14ClN3O3S
Molecular Weight 411.9 g/mol
CAS No. 918493-44-4
Cat. No. B12924811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide
CAS918493-44-4
Molecular FormulaC20H14ClN3O3S
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=NC=C4
InChIInChI=1S/C20H14ClN3O3S/c21-14-6-7-17-16(12-14)18(28(26,27)15-4-2-1-3-5-15)19(23-17)24-20(25)13-8-10-22-11-9-13/h1-12,23H,(H,24,25)
InChIKeyBTAKXACRHJKSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide (CAS 918493-44-4): Structural Identity and Physicochemical Baseline for Procurement


N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide (CAS 918493-44-4) is a synthetic indole derivative belonging to the indolyl aryl sulfone (IAS) class, a scaffold historically associated with HIV-1 non-nucleoside reverse transcriptase inhibition [1]. The compound features a 5-chloroindole core bearing a benzenesulfonyl group at position 3 and an isonicotinamide (pyridine-4-carboxamide) moiety at position 2. Its molecular formula is C20H14ClN3O3S with a molecular weight of 411.86 g/mol . Key calculated physicochemical parameters include a consensus logP of 5.38–5.46, a topological polar surface area (tPSA) of 77–100.3 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [2]. The compound is catalogued in the ZINC database (ZINC1113514) with an in-stock availability status, and it is listed as a research-grade chemical by multiple supplier databases [2]. Critically, no bioactivity data for this specific compound has been deposited in ChEMBL as of the latest ZINC update (ChEMBL 20), and no publications are currently indexed against it [2].

Why Generic Substitution Fails for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide: The Structural Specificity Problem


Within the indolyl aryl sulfone (IAS) chemotype, subtle modifications at the indole 2-position produce profound shifts in molecular recognition, physicochemical behavior, and biological target engagement. The founding IAS compound L-737,126 (CAS 148472-83-7) bears a simple primary carboxamide (–CONH2) at position 2 and achieves an IC50 of 3 nM against wild-type HIV-1 reverse transcriptase (RT) in vitro [1]. However, the Merck team that discovered L-737,126 subsequently demonstrated that replacing the 2-carboxamide with diverse heterocycles—including pyridyl groups—can maintain or improve antiviral potency while addressing the poor aqueous solubility that limited the parent scaffold [2]. In the target compound (CAS 918493-44-4), the 2-position substituent is pyridine-4-carboxamide (isonicotinamide), which differs from the closely related pyridine-3-carboxamide (nicotinamide) positional isomer (CAS 918493-37-5) solely by the location of the pyridyl nitrogen—a change that alters hydrogen-bonding geometry, dipole moment, and the spatial orientation of the heterocycle relative to the indole plane . These structural distinctions mean that CAS 918493-44-4 cannot be treated as interchangeable with L-737,126, the 3-pyridyl isomer, or other 2-substituted IAS analogs without risking divergent biological or physicochemical outcomes. The absence of published bioactivity data for this specific compound [3] makes procurement of the verified CAS number essential, as any substitution introduces an uncharacterized variable into experimental design.

Quantitative Differentiation Evidence for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide (CAS 918493-44-4) Against Closest Analogs


Evidence 1: Pyridine-4-Carboxamide vs. Primary Carboxamide—2-Position Substituent Differentiation from L-737,126

The target compound replaces the primary carboxamide (–CONH2) at the indole 2-position of L-737,126 with a pyridine-4-carboxamide (isonicotinamide) group, introducing an aromatic heterocycle that adds a hydrogen-bond-accepting pyridyl nitrogen. L-737,126 has a molecular weight of 334.78 g/mol and a simpler H-bond profile (2 donors, 3 acceptors) [1]. The target compound increases molecular weight to 411.86 g/mol and adds 3 additional hydrogen bond acceptors (6 total) and a larger polar surface area (tPSA 77–100.3 Ų vs. approximately 86 Ų for L-737,126), while retaining only 1 hydrogen bond donor [2]. The 1995 Merck study (Young et al.) established that 2-heterocycle substitutions on the IAS scaffold can maintain HIV-1 RT inhibitory potency while improving solubility—the pyridine nitrogen provides an additional solubilizing element absent in L-737,126 [3]. The measured logP of 5.38–5.46 [2] is consistent with the improved physicochemical profile sought by heterocycle replacement strategies in this series [3].

HIV-1 reverse transcriptase indolyl aryl sulfone scaffold morphing

Evidence 2: Pyridine-4-Carboxamide vs. Pyridine-3-Carboxamide—Positional Isomer Differentiation (CAS 918493-44-4 vs. CAS 918493-37-5)

The target compound (CAS 918493-44-4) is the pyridine-4-carboxamide (isonicotinamide) isomer, while the closest structural analog (CAS 918493-37-5) is the pyridine-3-carboxamide (nicotinamide) isomer . Both share the identical molecular formula (C20H14ClN3O3S) and molecular weight (411.86 g/mol), but differ exclusively in the position of the pyridyl nitrogen atom—para (position 4) vs. meta (position 3) relative to the carboxamide attachment point . This positional isomerism alters: (i) the vector angle of the pyridyl nitrogen lone pair for hydrogen bonding, (ii) the molecular dipole moment, and (iii) the potential for π-π stacking interactions with aromatic residues in protein binding pockets. In medicinal chemistry, isonicotinamide and nicotinamide exhibit distinct biochemical behaviors—nicotinamide is the amide form of niacin (vitamin B3) and serves as a precursor to NAD+, while isonicotinamide is a structural isomer without this metabolic role [1]. Both isomers are commercially available as research chemicals; the 3-pyridyl isomer (CAS 918493-37-5) is listed at ≥98% purity by MolCore , while the 4-pyridyl target compound (CAS 918493-44-4) is catalogued by multiple suppliers .

positional isomerism isonicotinamide nicotinamide SAR

Evidence 3: IAS Scaffold Benchmarking—L-737,126 HIV-1 RT Inhibition as Class-Level Baseline for 2-Substituted Analogs

L-737,126 (3-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxamide, CAS 148472-83-7) is the prototypical indolyl aryl sulfone (IAS) and the most extensively characterized comparator for 2-substituted analogs. L-737,126 inhibits recombinant HIV-1 RT with an IC50 of 3 nM (pH 8.2) and 25 nM (pH 7.8, 37°C), and suppresses HTLVIIIb viral spread in MT-4 human T-lymphoid cells at low nanomolar concentrations [1][2]. The 1995 Young et al. study demonstrated that replacing the 2-carboxamide of L-737,126 with various heterocycles—including pyridyl, thiazolyl, and oxazolyl groups—yields compounds with "equivalent ex vivo antiviral activity and improved physicochemical properties" [3]. One optimized analog in that series (compound 131) achieved an EC50 of 0.008 µM with a selectivity index exceeding 12,000 [3]. The target compound (CAS 918493-44-4) bears the pyridine-4-carboxamide heterocycle, placing it squarely within this well-validated SAR space. The 2006 follow-up study by De Martino et al. further established that the indole-2-carboxamide region tolerates a wide array of substituents by exploiting the solvent-exposed region of the NNRTI binding pocket, making it a productive site for modulating potency, solubility, and resistance profiles [4][5].

HIV-1 NNRTI indolyl aryl sulfone reverse transcriptase SAR

Evidence 4: Calculated Drug-Likeness and Physicochemical Property Space—Positioning Against Oral Bioavailability Benchmarks

The target compound (CAS 918493-44-4) occupies a distinctive physicochemical space relative to both the smaller L-737,126 and the broader IAS class. Its molecular weight (411.86 g/mol) and logP (5.38–5.46) place it beyond the conventional Lipinski Rule of Five boundaries (MW ≤500, logP ≤5), with logP slightly exceeding the recommended threshold [1]. However, it complies with the hydrogen bond donor rule (HBD = 1, threshold ≤5), hydrogen bond acceptor rule (HBA = 6, threshold ≤10), and tPSA guideline (77–100.3 Ų, threshold ≤140 Ų) [1]. By comparison, L-737,126 (MW 334.78, logP ~3.0) falls well within Lipinski space but suffers from poor aqueous solubility—a limitation that motivated the heterocycle replacement strategy [2]. The fraction of sp3-hybridized carbons (Fsp3) for the target compound is 0.05, indicating a highly aromatic, flat structure with 4 rings, 28 heavy atoms, and 8 heteroatoms [1]. This low Fsp3 value is characteristic of the IAS class and may contribute to solubility and aggregation challenges. The rotatable bond count is 5, providing moderate conformational flexibility [1]. These parameters position the compound as a late-stage lead-like or probe-like molecule rather than a fragment or early lead, making it suitable for advanced SAR studies where potency optimization has been partially addressed through scaffold decoration.

drug-likeness Lipinski Rule of Five physicochemical profiling lead-likeness

Evidence 5: Commercial Availability and Purity Landscape—Procurement-Grade Differentiation from Competing IAS Analogs

The target compound (CAS 918493-44-4) is commercially available through multiple chemical supplier databases, including ChemSrc and the Huaxia Chemical Network (hxchem.net), with a molecular weight specification of 411.86146 . The positional isomer CAS 918493-37-5 (pyridine-3-carboxamide) is commercially available from MolCore at ≥98% purity (NLT 98%) under catalog number MC730509 . Other 2-substituted IAS analogs sharing the 3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl core are commercially listed with diverse 2-position substituents, including cyclohexanecarboxamide , morpholinoacetamide (CAS 918493-24-0, MW 433.91) , and 2-bromoacetamide (CAS 918494-37-8) [1]. The bromoacetamide analog (CAS 918494-37-8) carries a patent annotation indicating utility as an HIV reverse transcriptase inhibitor [1]. The target compound occupies a specific niche within this commercially accessible analog series: the pyridine-4-carboxamide group provides a heteroaromatic handle not present in the alkylcarboxamide or morpholinoacetamide analogs, while the 4-pyridyl (para) geometry is distinct from the 3-pyridyl (meta) isomer . Procurement of the specific CAS number is essential because the identical molecular formula across positional isomers precludes differentiation by mass-based analytical methods alone.

commercial availability purity procurement research chemical

Recommended Application Scenarios for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide (CAS 918493-44-4) Based on Quantitative Differentiation Evidence


Scenario 1: HIV-1 NNRTI Lead Optimization—Exploring 2-Position Heterocycle SAR in the Indolyl Aryl Sulfone Series

The target compound is optimally deployed as a screening candidate in HIV-1 NNRTI lead optimization programs building on the IAS scaffold. The 1995 Merck study (Young et al.) demonstrated that 2-heterocycle-substituted IAS analogs maintain or exceed the antiviral potency of L-737,126 while improving physicochemical properties [1]. The pyridine-4-carboxamide group at position 2 offers a heteroaromatic moiety capable of engaging in π-π stacking and directional hydrogen bonding within the solvent-exposed channel of the NNRTI binding pocket, as established by subsequent crystallographic and modeling studies of the IAS series [2]. Researchers procuring this compound for anti-HIV screening should benchmark against L-737,126 (IC50 3 nM, HIV-1 RT) and include the 3-pyridyl positional isomer (CAS 918493-37-5) as a matched-pair comparator to isolate the contribution of pyridyl nitrogen geometry to target engagement [3].

Scenario 2: Kinase Selectivity Panel Screening—Evaluating Polypharmacology of 2-Heteroaryl Indole-3-Sulfones

Beyond HIV-1 RT, indolyl aryl sulfones and related 3-benzenesulfonyl indoles have been reported as inhibitors of multiple kinase targets, including IKK2, BTK, and tyrosine kinases, as documented in patents covering sulfonyl indole core structures for kinase modulation [1][2]. The target compound's pyridine-4-carboxamide group introduces an additional heterocyclic recognition element that may confer selectivity within kinase ATP-binding sites. Given the absence of published selectivity data for this specific compound, procurement for broad-panel kinase profiling (e.g., 50–400 kinase panels) is recommended to establish its polypharmacology fingerprint relative to the simpler 2-carboxamide analog L-737,126 and the 3-pyridyl isomer [3]. The compound's logP of 5.38–5.46 and moderate tPSA (77–100.3 Ų) place it within the property space associated with type II kinase inhibitors, which often occupy extended hydrophobic pockets adjacent to the ATP site .

Scenario 3: Physicochemical Property Optimization—Addressing Solubility Limitations of the IAS Pharmacophore

Poor aqueous solubility was a key limitation of L-737,126 that motivated the heterocycle replacement strategy at the indole 2-position [1]. The target compound's pyridine-4-carboxamide substituent introduces a basic nitrogen with a pKa (conjugate acid) amenable to salt formation, potentially improving solubility over the neutral carboxamide of L-737,126. The measured logP of 5.38–5.46 [2][3] indicates that while lipophilicity remains elevated, the pyridyl nitrogen provides a handle for formulation strategies (e.g., pH adjustment, co-solvent systems) not available to the parent carboxamide. Researchers should procure this compound for comparative solubility and formulation studies alongside L-737,126 and the morpholinoacetamide analog (CAS 918493-24-0) to quantitatively assess the contribution of the heterocyclic 2-substituent to developability parameters. The compound's compliance with all Lipinski rules except the logP ceiling (logP 5.38–5.46 vs. threshold ≤5) makes it a valuable case study for understanding the boundaries of oral drug-likeness within the IAS series [2].

Scenario 4: Chemical Biology Tool Compound Development—Underexplored Chemical Space with Negative Data Value

The confirmed absence of bioactivity data for this compound in ChEMBL [1] transforms a perceived weakness into a strategic asset for tool compound development. In an IAS field dominated by extensively characterized analogs, CAS 918493-44-4 represents genuinely underexplored chemical space at a scaffold position (the indole 2-substituent) known to be permissive for structural diversification [2][3]. This makes it a clean starting point for: (i) de novo target identification via chemical proteomics or affinity-based profiling, without the confounding influence of pre-existing pharmacological annotation; (ii) phenotypic screening in disease-relevant cellular models where the IAS core may engage targets beyond HIV-1 RT; and (iii) construction of matched molecular pair (MMP) analyses with the 3-pyridyl isomer (CAS 918493-37-5) to rigorously quantify the energetic contribution of pyridyl nitrogen positioning to binding affinity and selectivity. Procurement in milligram-to-gram quantities from verified suppliers with certificate of analysis documentation is recommended to ensure batch-to-batch reproducibility in these discovery-phase applications.

Quote Request

Request a Quote for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.